1-AZOCANYL(3-METHOXYPHENYL)METHANONE

Description

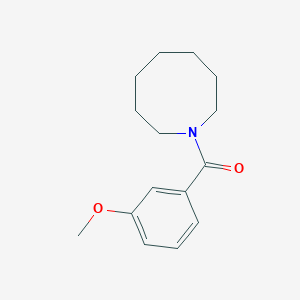

1-Azocanyl(3-methoxyphenyl)methanone is a synthetic compound characterized by a methoxyphenyl group attached to a methanone backbone, with an azocanyl (eight-membered nitrogen-containing ring) substituent.

Properties

IUPAC Name |

azocan-1-yl-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-14-9-7-8-13(12-14)15(17)16-10-5-3-2-4-6-11-16/h7-9,12H,2-6,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPMXKTVBGXFBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-AZOCANYL(3-METHOXYPHENYL)METHANONE typically involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One common method involves the reaction of cyclohexanecarbonyl chloride with methoxyphenol in the presence of aluminum chloride as a catalyst. This reaction is carried out under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-AZOCANYL(3-METHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or hydrobromic acid.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenylmethanones and their derivatives.

Scientific Research Applications

1-AZOCANYL(3-METHOXYPHENYL)METHANONE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

Mechanism of Action

The mechanism by which 1-AZOCANYL(3-METHOXYPHENYL)METHANONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-azocanyl(3-methoxyphenyl)methanone, particularly methoxyphenyl or nitrogen-containing heterocycles, and are regulated under the Controlled Substances Act 1984 (SA). Legal penalties and thresholds serve as proxies for assessing their relative risk profiles:

4-Methoxyphenyl(1-butyl-1H-indol-3-yl)-methanone (RCS-4 (C4))

- Structural Similarity : Contains a methoxyphenyl group linked to an indole-carboxamide scaffold, differing in the nitrogen-containing ring system (indole vs. azocanyl).

- Legal Penalties :

- Implications : The higher threshold for RCS-4 compared to other compounds suggests lower perceived harm or slower uptake in illicit markets.

2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine)

- Structural Similarity: Shares the 3-methoxyphenyl group but incorporates a cyclohexanone and ethylamino moiety, resembling ketamine analogs.

- Legal Penalties :

7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide (UR-12)

- Structural Similarity: Features a methoxy-substituted indole core with a morpholinoethyl side chain, contrasting with this compound’s azocanyl group.

- Legal Penalties :

- Implications : Similar penalties to RCS-4 suggest comparable regulatory categorization, possibly due to structural complexity limiting widespread misuse.

Data Table: Comparative Analysis

| Compound Name | Core Structure | Commercial Offense Threshold | Personal Use Threshold | Key Functional Groups |

|---|---|---|---|---|

| This compound | Azocanyl + methoxyphenyl | Not listed in evidence | Not listed in evidence | Methoxyphenyl, azocanyl ring |

| 4-Methoxyphenyl(1-butyl-1H-indol-3-yl)-methanone | Indole + methoxyphenyl | 12.5 kg / 100 DDUs | 2.5 kg / 20 DDUs | Methoxyphenyl, indole-carboxamide |

| 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone | Cyclohexanone + ethylamino | 2 kg / 100 DDUs | 0.5 kg / 20 DDUs | Methoxyphenyl, cyclohexanone |

| UR-12 | Indole + morpholinoethyl | 12.5 kg / 100 DDUs | 2.5 kg / 20 DDUs | Methoxyindole, morpholinoethyl |

Note: Thresholds and DDUs sourced from the Controlled Substances Act 1984 (SA) .

Research Findings and Regulatory Context

- Structural-Activity Relationships (SAR): The methoxyphenyl group is a common feature in synthetic cannabinoids (e.g., RCS-4) and dissociatives (e.g., Methoxetamine), often enhancing receptor binding or metabolic stability . The azocanyl ring in this compound may modulate pharmacokinetics compared to indole or morpholinoethyl groups.

- Risk Assessment: Compounds with lower legal thresholds (e.g., Methoxetamine) are prioritized for enforcement, reflecting higher abuse liability or public health risks. The absence of this compound in current legislation suggests it may be a novel or less prevalent analog.

- Gaps in Data: Peer-reviewed studies on the toxicity, receptor affinity, or metabolic pathways of this compound are lacking, necessitating further research to clarify its profile relative to regulated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.